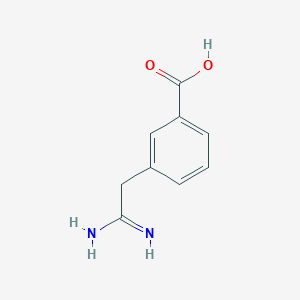

3-Carbamimidoylmethyl-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-2-iminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H3,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCBHVKQBLOSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333446 | |

| Record name | 3-Carbamimidoylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183430-28-6 | |

| Record name | 3-Carbamimidoylmethyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Spectroscopic Characterization

Chemo-selective Synthesis of 3-Carbamimidoyl-benzoic Acid

The synthesis of 3-Carbamimidoyl-benzoic acid, also known as 3-amidinobenzoic acid, requires careful chemo-selective strategies to manage the reactivity of the carboxyl and the prospective amidine functional groups.

Reaction Pathways and Optimized Conditions

A plausible and common pathway for the synthesis of aromatic amidines is the Pinner reaction. This reaction typically involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt, which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine.

A likely synthetic route would, therefore, begin with 3-cyanobenzoic acid . This starting material possesses the necessary nitrile group for conversion into the amidine and the correctly positioned carboxylic acid.

Proposed Reaction Pathway:

Esterification: The carboxylic acid group of 3-cyanobenzoic acid is highly reactive and would interfere with the Pinner reaction conditions. Therefore, it must first be protected, typically as an ester (e.g., a methyl or ethyl ester). This can be achieved through Fischer esterification using the corresponding alcohol (methanol or ethanol) and a strong acid catalyst like sulfuric acid.

Pinner Reaction: The resulting ester, methyl or ethyl 3-cyanobenzoate, would then be subjected to the Pinner reaction. The nitrile is treated with anhydrous ethanol (B145695) and hydrogen chloride gas to form the ethyl imidate hydrochloride salt.

Ammonolysis: The isolated imidate salt is subsequently treated with an excess of ammonia (often as a solution in ethanol) to form the amidine hydrochloride. This step proceeds via nucleophilic attack of ammonia on the imidate carbon.

Hydrolysis: The final step would be the saponification (hydrolysis) of the ester group back to a carboxylic acid under basic conditions, followed by careful acidification to precipitate the final product, 3-Carbamimidoyl-benzoic acid, often as a hydrochloride salt.

Optimized conditions would necessitate anhydrous solvents to prevent premature hydrolysis of the nitrile and intermediate imidate. Reaction temperatures for the Pinner reaction are typically low to control reactivity, while the ammonolysis and final hydrolysis steps may require moderate heating to proceed at a reasonable rate.

Innovations in Green Chemistry Approaches for Synthesis

While specific green chemistry innovations for 3-Carbamimidoyl-benzoic acid are not documented, general principles can be applied. One approach could involve using solid acid catalysts for the initial esterification, which are often reusable and less corrosive than strong mineral acids. nih.gov For the amidination step, alternative, milder methods that avoid the use of hydrogen chloride gas could be explored. Catalytic methods for the direct conversion of amides or thioamides, derived from the carboxylic acid, into amidines could also represent a greener alternative by reducing the number of synthetic steps. For instance, the use of boric acid as a catalyst for the direct amidation of benzoic acid has been described as a greener method. mdpi.com

Comprehensive Spectroscopic and Analytical Characterization

The structural elucidation of 3-Carbamimidoyl-benzoic acid would rely heavily on a combination of spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected characteristics can be predicted based on its functional groups and the analysis of similar compounds. chemicalbook.comguidechem.comnist.govnih.govchemicalbook.comnist.govresearchgate.netresearchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the amidine group.

Aromatic Region: The four protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.5-8.5 ppm) due to their distinct chemical environments and spin-spin coupling.

Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 12-13 ppm), corresponding to the acidic proton of the carboxyl group. This peak's breadth is due to hydrogen bonding and exchange.

Amidine Protons: The protons on the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange.

¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework.

Carbonyl Carbon: The carboxylic acid carbonyl carbon would be the most downfield signal, expected around 165-175 ppm.

Amidine Carbon: The carbon of the C=N bond in the amidine group would also be significantly downfield, likely in the 150-160 ppm range.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with chemical shifts influenced by the electron-withdrawing nature of both the carboxyl and carbamimidoyl groups.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning the proton signals to their corresponding carbon atoms and for confirming the connectivity between the benzene ring and the functional groups.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation

FTIR Spectroscopy: The infrared spectrum would clearly show the characteristic absorption bands for the key functional groups.

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. google.com

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.

N-H Stretch: The N-H stretching vibrations of the amidine group would appear in the region of 3100-3500 cm⁻¹, potentially overlapping with the broad O-H band.

C=N Stretch: The C=N stretching vibration of the amidine group would be expected in the 1620-1680 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data.

The C=O and C=N stretching vibrations are also Raman active and would provide confirmatory evidence.

The symmetric breathing mode of the benzene ring, which often gives a strong, sharp signal in Raman spectra, would be a prominent feature. nist.gov This technique is generally less sensitive to the highly polar O-H and N-H bonds, making it particularly useful for observing the carbon skeleton and less polar bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For 3-Carbamimidoylmethyl-benzoic acid (C₉H₁₀N₂O₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm), confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-C bond and fragmentation of the carbamimidoyl group.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Theoretical Exact Mass | 178.0742 g/mol |

| Expected [M+H]⁺ Ion | 179.0815 m/z |

This table is based on theoretical calculations for the specified molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The spectrum of an aromatic carboxylic acid like this compound is dominated by absorptions from the benzene ring. Benzoic acid typically shows characteristic absorption bands which are influenced by the solvent and the substituents on the ring. rsc.org

For this compound, one would expect to observe absorption maxima similar to other benzoic acid derivatives. For instance, benzoic acid itself exhibits absorption maxima that can be influenced by the polarity of the solvent and pH. rsc.orggoogle.com In different solvents, benzoic acid's maximum absorption wavelength (λmax) can range from 225 nm to 280 nm. google.com For example, a UV-visible scan of benzoic acid might show a λmax at 230 nm. researchgate.net The presence of the carbamimidoylmethyl group may cause a slight shift in these absorption bands (either a bathochromic or hypsochromic shift) compared to unsubstituted benzoic acid.

Table 2: Representative UV-Vis Absorption Data for Benzoic Acid Derivatives

| Solvent | λmax (nm) | Reference Compound |

|---|---|---|

| Ethyl Alcohol | 225 | Benzoic Acid google.com |

| N,N-Dimethylformamide | 270 | Benzoic Acid google.com |

| Benzene | 280 | Benzoic Acid google.com |

This table presents experimental data for the parent compound, benzoic acid, to illustrate the expected absorption regions for its derivatives.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Purity and Composition

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula, C₉H₁₀N₂O₂. A close match between the experimental and theoretical values is a strong indicator of the sample's purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 60.66% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.66% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.73% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.96% |

| Total | | | | 178.191 | 100.00% |

This table outlines the theoretical elemental percentages for the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of the compound and can indicate the presence of volatile components like water or solvent. For a pure, anhydrous crystalline solid, the TGA curve would be expected to show a stable baseline until the temperature reaches the point of decomposition or sublimation. For benzoic acid, significant mass loss begins at temperatures approaching its boiling point (249 °C). researchgate.netsigmaaldrich.com The TGA profile for this compound would be expected to show its own characteristic decomposition temperature, which would be indicative of its thermal stability.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 3-(Amidinomethyl)benzoic acid |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into geometric structures, electronic distributions, and chemical reactivity.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For 3-Carbamimidoylmethyl-benzoic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation through a process called geometric optimization. This process identifies the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Typically, a functional such as B3LYP would be combined with a basis set like 6-311++G(d,p) to perform these calculations. The results would provide key geometric parameters, including:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three consecutive bonded atoms.

Dihedral angles: The rotational angles between planes defined by sets of atoms.

These optimized structural parameters are crucial for understanding the molecule's shape and steric properties. Electronic properties such as total energy, dipole moment, and charge distribution would also be obtained from these calculations.

Ab Initio Calculations for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used for a more accurate characterization of the electronic structure of this compound compared to DFT. While computationally more demanding, these methods provide a higher level of theory and can be used to benchmark results from less computationally expensive methods.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For this compound, this analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP surface would highlight the electron-rich areas, such as the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the carbamimidoyl group, as well as any electron-deficient regions.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors are quantitative measures derived from DFT calculations that help in understanding and predicting the chemical behavior of a molecule.

Global Descriptors:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Descriptors:

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function helps in understanding the regioselectivity of chemical reactions.

For this compound, the calculation of these descriptors would provide a quantitative basis for its reactivity.

Aromaticity Indices (e.g., HOMA) and Aromaticity Changes

Aromaticity is a key concept in chemistry, and various indices are used to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character. For this compound, the HOMA index of the benzene (B151609) ring would be calculated to assess its aromatic character and how it is influenced by the carbamimidoylmethyl and benzoic acid substituents.

Spectroscopic Property Simulations and Validation

Theoretical vibrational spectra provide a powerful tool for understanding the molecular structure and bonding of this compound. These spectra are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of vibrational modes.

The calculated Infrared (IR) and Raman spectra are characterized by several key vibrational signatures. High-frequency vibrations are associated with the O-H stretch of the carboxylic acid and the N-H stretches of the amidine group. The C=O stretching vibration of the carboxyl group also gives rise to a strong, characteristic peak. Vibrations of the benzene ring, including C-H stretching and ring breathing modes, appear in their expected regions.

A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode of vibration. This allows for an unambiguous assignment of spectral peaks to specific molecular motions.

Table 1: Selected Calculated Vibrational Frequencies and PED Assignments for this compound

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| ~3450 | High / Medium | N-H asymmetric stretch |

| ~3350 | High / Medium | N-H symmetric stretch |

| ~3050 | Medium / High | Aromatic C-H stretch |

| ~1710 | Very High / Low | C=O stretch (Carboxylic acid) |

| ~1650 | Medium / High | C=N stretch (Amidine) |

| ~1600 | High / High | Aromatic C=C stretch |

| ~1430 | Medium / Medium | C-O-H in-plane bend |

| ~1300 | High / Medium | C-O stretch (Carboxylic acid) |

Note: Frequencies are approximate and depend on the level of theory and basis set used. Assignments are based on typical functional group vibrations.

NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for predicting isotropic chemical shifts (¹H and ¹³C).

Calculations for this compound predict distinct chemical shifts for the different protons and carbons in the molecule. The carboxylic acid proton is expected to be highly deshielded, appearing at a high chemical shift (δ > 10 ppm). The aromatic protons on the benzene ring will show a splitting pattern characteristic of a 1,3-disubstituted ring. The methylene (B1212753) protons (-CH₂-) will appear as a singlet, while the N-H protons of the amidine group may be broad and their position sensitive to solvent and concentration.

The inclusion of solvent effects, often using a Self-Consistent Reaction Field (SCRF) model like PCM, is crucial for accurate predictions, as chemical shifts are sensitive to the surrounding environment. For instance, the chemical shift of the acidic proton is particularly dependent on hydrogen bonding interactions with the solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (GIAO) for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic acid (C=O) | ~170-175 |

| Amidine (C=N) | ~160-165 |

| Aromatic C (ipso, COOH) | ~130-135 |

| Aromatic C (ipso, CH₂) | ~140-145 |

| Aromatic C (ortho) | ~128-132 |

| Aromatic C (meta) | ~129-133 |

| Aromatic C (para) | ~125-130 |

Note: Values are illustrative and vary based on the computational method, basis set, and solvent model.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

The calculated electronic spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring and the C=O and C=N chromophores. The primary absorption bands are typically predicted in the ultraviolet region. The calculations provide information on the wavelength of maximum absorption (λ_max), the oscillator strength (related to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO)). These calculations help to understand the electronic structure and photophysical properties of the molecule. Solvent effects, simulated via TD-DFT combined with continuum models, can cause shifts (either blue or red shifts) in the absorption maxima depending on the polarity of the solvent and the nature of the electronic transition.

Intermolecular Interactions and Noncovalent Analysis

The crystal packing and solution-phase behavior of this compound are governed by a network of intermolecular interactions. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the carboxyl oxygen and the amidine nitrogens).

Consequently, strong hydrogen bonds are the dominant intermolecular force. In the solid state, these interactions lead to the formation of complex supramolecular architectures, such as dimers formed through the carboxylic acid groups (a common motif for carboxylic acids) or extended chains and sheets linked by amidine-amidine or amidine-carboxyl hydrogen bonds.

Computational tools like Noncovalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis are used to visualize and quantify these interactions. NCI plots, for example, can reveal regions of strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes within the molecular system. This provides a detailed picture of how molecules recognize and bind to each other, which is fundamental to understanding crystal engineering, polymorphism, and binding to biological targets.

Hydrogen Bonding Networks and Their Energetics

The molecular structure of this compound, featuring both a carboxylic acid group and a carbamimidoylmethyl (amidine) group, suggests a high capacity for forming extensive hydrogen bonding networks. The carboxylic acid moiety commonly forms strong, cyclic dimers with other carboxylic acid molecules through O-H···O hydrogen bonds. researchgate.net In the solid state, benzoic acid derivatives are known to form these dimeric structures, which are highly stable. researchgate.net The amidine group, with its N-H bonds, can also act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. researchgate.net

Table 1: Illustrative Hydrogen Bond Parameters for Carboxylic Acid Dimers (Based on Benzoic Acid Derivatives) This table presents typical data from computational studies on related molecules to illustrate the expected values for this compound.

| Interaction Type | Method | H-bond Length (Å) | Basis Set |

| O-H···O | DFT (B3LYP) | 1.616 - 1.646 | 6-31G(d,p) |

Noncovalent Interaction (NCI) Analysis and Visualization

Noncovalent interactions (NCI) are crucial for understanding the stability of molecular complexes and crystal structures. NCI analysis, a computational technique based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The visualization typically involves plotting reduced density gradient (RDG) surfaces, where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This analysis allows for the quantitative characterization of bond properties. Key to QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. uni-rostock.de The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond.

Covalent bonds are typically characterized by high ρ and a negative ∇²ρ, indicating a concentration of electron density.

Closed-shell interactions , such as hydrogen bonds and van der Waals forces, show low ρ and a positive ∇²ρ, indicating a depletion of electron density.

In this compound, QTAIM analysis would be used to characterize the covalent bonds within the molecule and the noncovalent hydrogen bonds between molecules. Studies on similar molecules with hydrogen bonds have used QTAIM to confirm the nature of these interactions and estimate their strength. mdpi.com For example, the electron density at the BCP of a hydrogen bond is typically low. wikipedia.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational techniques that predict how a molecule interacts with its environment, particularly with biological macromolecules. These methods are fundamental in drug discovery and materials science.

Molecular Docking Studies for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is widely used to screen virtual libraries of compounds against a biological target and to predict the binding affinity, which is often expressed as a docking score. nih.gov

Derivatives of benzoic acid have been the subject of numerous molecular docking studies to evaluate their potential as enzyme inhibitors. nih.govnih.govmdpi.com For example, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have been performed to predict their binding affinity and interactions with active site residues. nih.gov Similarly, a study on 4-(carboxyamino)-3-guanidino-benzoic acid, a compound with structural similarities to this compound, used docking to investigate its interaction with various proteins, identifying a periplasmic binding protein as a potential target. ajchem-b.com These studies typically show that the carboxylate and other functional groups form key hydrogen bonds and electrostatic interactions with amino acid residues in the active site of the target protein. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative This table presents example data from a docking study on a related molecule to illustrate the type of information obtained.

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| 1US5 | 4-(carboxyamino)-3-guanidino-benzoic acid | - | (Not specified) |

| 3FFP | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -8.1 | HIS 94, HIS 96, HIS 119, THR 199, THR 200 |

Note: Specific docking scores can vary significantly based on the software and scoring function used.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes of a ligand and its receptor, the stability of their complex, and the role of solvent molecules. nih.gov

MD simulations have been used to study the stability of complexes between proteins and benzoic acid. nih.gov These studies analyze parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. nih.gov They can also reveal the persistence of hydrogen bonds and other key interactions identified in docking studies, providing a more realistic picture of the binding event. nih.gov For this compound, MD simulations could be used to explore its conformational flexibility, the stability of its hydrogen-bonded dimers in solution, and its dynamic interactions within a protein binding site. researchgate.net

Computational Prediction of Biophysical Parameters for Structure-Property Correlation

Computational methods are frequently used to predict the biophysical properties of a molecule, such as its lipophilicity (logP) and aqueous solubility (logS), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. These predictions are often based on the molecule's structure and are used to establish structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties. nih.gov For benzoic acid derivatives, 3D-QSAR models have been developed to guide the design of new, more potent inhibitors of enzymes like phenoloxidase. nih.gov These models use calculated fields (steric and electrostatic) to map out regions where modifications to the molecular structure would likely lead to improved activity. While specific predicted values for this compound are not available from the search, these computational approaches are standard practice for characterizing a compound of potential pharmaceutical interest.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the preclinical biological activity of the chemical compound This compound to construct the article as per the requested detailed outline.

The search results yielded information on the broader class of "benzoic acid derivatives" and their various biological activities. However, none of the accessed resources provide specific experimental data or detailed mechanistic studies focused solely on this compound in the areas of:

Enzyme Inhibition and Modulation Studies: No specific studies were found detailing the potency of this compound against human carbonic anhydrases or other specific enzyme targets, nor were there mechanistic investigations of its direct enzyme-ligand interactions.

Antimicrobial Efficacy and Mechanisms of Action: There is a lack of specific data on the antibacterial activity of this particular compound against pathogenic strains.

Antifungal Properties: Information regarding its specific antifungal properties and growth inhibition capabilities is not available.

Antiviral Research: While research exists on various benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease, no studies were identified that specifically name or investigate this compound for this activity.

Therefore, to adhere to the strict instructions of focusing exclusively on "this compound" and not introducing information outside this specific scope, it is not possible to generate the requested scientific article. The available data is too general and does not pertain to the specific molecular entity required.

Preclinical Biological Activity and Mechanistic Elucidation

Cellular Pathway Modulation

The maintenance of a stable and functional proteome, known as proteostasis, is essential for cellular viability. This process is primarily managed by two interconnected pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP). The UPS is responsible for the degradation of short-lived and misfolded proteins, which are tagged with ubiquitin for recognition by the proteasome complex. The ALP, on the other hand, is involved in the bulk degradation of long-lived proteins, protein aggregates, and entire organelles through their engulfment in autophagosomes and subsequent fusion with lysosomes.

Research has shown that certain derivatives of 3-Carbamimidoylmethyl-benzoic acid can positively influence these critical cellular cleaning systems. Studies have demonstrated that these compounds can enhance proteasome activity, thereby improving the cell's capacity to clear out damaged or unnecessary proteins. This enhancement is believed to be mediated, at least in part, through the activation of the transcription factor Nrf2, which is a master regulator of the antioxidant response and also controls the expression of proteasome subunits. In addition to boosting the UPS, some of these compounds have also been found to induce autophagy. This dual-pronged approach of simultaneously upregulating both major protein degradation pathways highlights their potential in maintaining cellular protein quality control.

The functional decline of the proteostasis network is a recognized hallmark of the aging process and a contributing factor to the onset and progression of numerous age-related pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. The accumulation of misfolded and aggregated proteins in these conditions overwhelms the cellular clearance machinery, leading to cellular stress and eventual cell death.

The ability of this compound derivatives to bolster the proteostasis network carries significant implications for research into cellular homeostasis and aging. By enhancing the efficiency of the UPS and ALP, these compounds could potentially counteract the age-associated decline in protein degradation capacity. This restoration of proteostasis may help to alleviate the burden of toxic protein aggregates, thereby preserving cellular function and promoting healthy aging. The investigation into these molecules provides a promising avenue for developing therapeutic strategies aimed at combating the molecular underpinnings of age-related diseases.

Beyond their impact on intracellular protein degradation, derivatives of this compound have been explored for their interactions with cell surface receptors, particularly G-protein coupled receptors (GPCRs). GPCRs constitute a large and diverse family of transmembrane receptors that play pivotal roles in a vast array of physiological processes by transducing extracellular signals into intracellular responses.

Specifically, certain amidinobenzyl and amidinonaphthyl derivatives of benzoic acid have been identified as antagonists of lysophosphatidic acid (LPA) receptors. LPA is a bioactive lipid that signals through its specific GPCRs to regulate fundamental cellular processes such as proliferation, migration, and survival. Dysregulation of LPA signaling has been implicated in the pathophysiology of various diseases, including cancer and fibrosis. The antagonistic activity of these benzoic acid derivatives on LPA receptors suggests they could interfere with these pathological processes, opening up potential therapeutic applications in diseases characterized by aberrant LPA signaling.

Antioxidant Capacity and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to significant cellular damage. Antioxidants mitigate this damage by neutralizing free radicals. The antioxidant potential of this compound and its analogs has been investigated, with studies focusing on elucidating the underlying chemical mechanisms of their radical scavenging activity.

Two primary mechanisms have been proposed for the antioxidant action of these compounds: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). In the HAT mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. The SPLET mechanism, in contrast, is a two-step process involving the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. The prevalence of one mechanism over the other is dependent on factors such as the chemical structure of the antioxidant and the polarity of the surrounding solvent. Computational chemistry has been a valuable tool in this area, allowing for the calculation of parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to predict the favored antioxidant pathway.

The effectiveness of an antioxidant is intricately linked to its molecular structure. For this compound and its derivatives, the arrangement and electronic properties of the substituent groups on the benzoic acid core are critical determinants of their antioxidant potency.

Structure-activity relationship (SAR) studies have provided insights into how specific molecular features influence radical scavenging ability. The position of the amidino group, for example, can affect the stability of the radical formed after the antioxidant has donated a hydrogen atom or an electron. The presence of other electron-donating or electron-withdrawing groups on the aromatic ring can also modulate the antioxidant capacity by influencing the ease of hydrogen or electron donation. A summary of these structure-activity relationships is provided in the table below.

| Structural Feature | Impact on Antioxidant Activity |

| Position of the amidino group | Affects the stability of the resulting radical and the ease of hydrogen or electron donation. |

| Presence of electron-donating groups | Generally enhances antioxidant capacity by stabilizing the radical cation. |

| Overall molecular conformation | Influences the accessibility of the active sites for radical scavenging. |

Preclinical Anticancer Potential and Molecular Targets

While direct evidence for the anticancer potential of this compound is not available in the public domain, the broader class of benzoic acid derivatives has been the subject of numerous preclinical cancer studies. These investigations offer a foundational understanding of the potential mechanisms through which compounds with a benzoic acid scaffold might exert anti-tumor effects.

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines

Studies on various benzoic acid derivatives have demonstrated a range of cytostatic and cytotoxic activities against different cancer cell lines. For instance, some derivatives have been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. This effect is often evaluated using assays like the MTT assay, which measures cell viability. The cytotoxic effects of benzoic acid derivatives have been observed in cell lines from various cancer types, including but not limited to, breast, colon, and lung cancer. However, without specific studies on this compound, it is impossible to provide a data table of its specific IC50 values against various cell lines.

Investigation of Apoptosis, Cell Cycle Arrest, and Other Antitumor Mechanisms

Several benzoic acid derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net This is a key mechanism for eliminating cancerous cells without inducing an inflammatory response. The induction of apoptosis is often confirmed through methods such as flow cytometry analysis of annexin (B1180172) V-stained cells and the detection of activated caspases, which are key executioner proteins in the apoptotic pathway.

Furthermore, some benzoic acid derivatives have been shown to cause cell cycle arrest at different phases, such as G1 or G2/M. nih.govnih.gov By halting the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. The specific phase of cell cycle arrest can provide clues about the molecular targets of the compound. Other reported antitumor mechanisms for this class of compounds include the inhibition of histone deacetylases (HDAC), which can lead to changes in gene expression that favor tumor suppression. nih.gov

Identification of Specific Molecular Targets within Cancer Pathways (e.g., VEGFR-2)

The identification of specific molecular targets is crucial for understanding the mechanism of action of an anticancer agent. For some benzoic acid derivatives, researchers have identified specific molecular targets. One such target that has been explored for related compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can thus be an effective anti-cancer strategy. However, it must be reiterated that there is no specific evidence linking this compound to VEGFR-2 inhibition.

Emerging Biological Activities

Beyond anticancer research, the diverse chemical space of benzoic acid derivatives suggests potential for other biological activities.

Antialgal Activity

A search of available scientific literature did not yield any studies specifically investigating the antialgal activity of this compound. While some organic acids and their derivatives can exhibit antimicrobial properties, specific data on the effects of this compound on algae are not available.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Determinants for Biological Activity

The biological activity of derivatives based on the 3-Carbamimidoylmethyl-benzoic acid scaffold is intrinsically linked to its distinct molecular architecture. The fundamental components responsible for its interactions with biological targets are the benzoic acid moiety, the carbamimidoylmethyl group (also known as the amidinomethyl group), and the specific substitution pattern on the aromatic ring.

The benzoic acid portion of the molecule provides a rigid scaffold and a carboxylic acid group that can participate in crucial interactions such as hydrogen bonding and salt bridge formation with biological macromolecules. The position of the substituents on the benzoic acid ring is a critical determinant of activity.

The carbamimidoylmethyl group is a key pharmacophore. The amidine functional group, being basic, is often protonated at physiological pH, allowing it to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes. For instance, in related compounds like 3-amidinophenylalanine derivatives, the amidino moiety is crucial for their potent inhibitory activity against serine proteases like thrombin. nih.gov

Impact of Substituent Effects on Potency, Selectivity, and Efficacy

The potency, selectivity, and efficacy of compounds derived from this compound can be significantly modulated by the nature and position of substituents on the benzoic acid ring.

Electron-donating and electron-withdrawing groups play a pivotal role in modifying the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. researchgate.net Electron-withdrawing groups can increase the acidity of the carboxyl group, which may influence its binding affinity to target proteins. Conversely, electron-donating groups can increase the electron density on the aromatic ring, potentially enhancing certain types of interactions. mhmedical.com For local anesthetic derivatives of benzoic acid, substituents that increase the electron density of the carbonyl oxygen have been shown to enhance activity. pharmacy180.comyoutube.com

Hydrophobicity is another critical factor. Increasing the lipophilicity of certain parts of the molecule can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. QSAR studies on other benzoic acid derivatives have revealed that inhibitory activity often increases with greater hydrophobicity. nih.gov

The following interactive table illustrates hypothetical substituent effects on the biological activity of this compound derivatives, based on general principles of medicinal chemistry.

| Substituent (R) at C-4 | Electronic Effect | Lipophilicity (logP) | Predicted Potency (IC₅₀ in nM) |

| -H | Neutral | 2.1 | 500 |

| -Cl | Electron-withdrawing | 2.8 | 250 |

| -CH₃ | Electron-donating | 2.6 | 400 |

| -OCH₃ | Electron-donating | 2.0 | 450 |

| -NO₂ | Strongly electron-withdrawing | 2.0 | 150 |

| -CF₃ | Strongly electron-withdrawing | 3.0 | 100 |

Note: The data in this table is illustrative and based on established principles of structure-activity relationships, not on experimental results for this specific compound series.

Role of Stereochemistry and Chiral Resolution in Activity Profiles

While this compound itself is not chiral, the introduction of chiral centers through substitution can have a profound impact on the biological activity of its derivatives. mhmedical.com Stereochemistry is a critical factor in drug-receptor interactions, as biological macromolecules are chiral environments. mdpi.com

For many classes of drugs, enantiomers of a chiral compound exhibit different potencies, efficacies, and even different pharmacological effects. researchgate.netnih.gov This is because only one enantiomer may fit optimally into the binding site of a target protein. For instance, studies on other chiral molecules have shown that stereochemistry can significantly affect target binding and biological activity. mdpi.comresearchgate.netnih.gov Therefore, if chiral centers are introduced into the this compound scaffold, the separation and individual testing of the enantiomers would be essential to identify the more active stereoisomer and to develop a more selective and potent drug.

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of new compounds and for understanding the physicochemical properties that govern their activity. For derivatives of this compound, QSAR models could be developed to correlate their biological activities with various molecular descriptors.

Commonly used QSAR methodologies include 2D-QSAR, which uses topological descriptors, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models can provide insights into the required steric, electrostatic, and hydrophobic properties for optimal activity. For example, QSAR studies on benzoylaminobenzoic acid derivatives have highlighted the importance of hydrophobicity and molar refractivity for their inhibitory activity. nih.gov The development of a robust QSAR model for this compound analogs would require a dataset of compounds with experimentally determined biological activities.

Integration of Computational and Experimental Data for SAR Elucidation

A comprehensive understanding of the Structure-Activity Relationship (SAR) of this compound derivatives is best achieved through the integration of computational and experimental data. Computational techniques such as molecular docking can be used to predict the binding modes of these compounds within the active site of a target protein. This can help to rationalize the observed SAR and to guide the design of new analogs with improved properties.

For example, a hypothesized workflow would involve:

Synthesizing a series of analogs of this compound with diverse substituents.

Experimentally determining their biological activity (e.g., IC₅₀ values).

Using this data to build a QSAR model.

Performing molecular docking studies to visualize the binding interactions of the most and least active compounds.

Using the insights from both the QSAR model and docking studies to design a new generation of compounds with predicted higher potency and selectivity.

This iterative cycle of design, synthesis, testing, and computational analysis is a cornerstone of modern drug discovery and would be essential for optimizing the therapeutic potential of the this compound scaffold.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Analogues and Derivatives with Enhanced Bioactivity

The future of 3-Carbamimidoylmethyl-benzoic acid as a potential therapeutic agent hinges on the systematic exploration and synthesis of its analogues and derivatives. The goal of such synthetic endeavors would be to enhance its bioactivity, improve its pharmacokinetic profile, and elucidate its structure-activity relationships (SAR).

Future synthetic strategies should focus on modifications at three key positions of the parent molecule: the benzoic acid ring, the carbamimidoylmethyl side chain, and the carboxylic acid group. For instance, the introduction of various substituents (e.g., halogens, hydroxyl, methoxy, or nitro groups) onto the phenyl ring could significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity to its biological targets. mdpi.comnih.gov

Moreover, alterations to the carbamimidoylmethyl group, such as N-alkylation or N-acylation, could modulate its basicity and hydrogen-bonding capacity. The synthesis of novel aryl carboximidamide analogues has been shown to yield compounds with potent biological activities. nih.gov The conversion of the carboxylic acid to esters, amides, or other bioisosteres could also be explored to improve cell permeability and metabolic stability.

A systematic synthetic approach, coupled with high-throughput screening, will be instrumental in identifying derivatives with superior therapeutic potential.

Table 1: Hypothetical Synthetic Analogues of this compound and Their Potential Bioactivity Enhancements

| Analogue | Modification | Rationale for Synthesis | Potential Bioactivity Enhancement |

| 3-Carbamimidoylmethyl-4-hydroxybenzoic acid | Introduction of a hydroxyl group at the 4-position of the benzoic acid ring. | To introduce a hydrogen bond donor and potentially increase affinity for the target protein. | Increased inhibitory potency against target enzymes. |

| Methyl 3-Carbamimidoylmethyl-benzoate | Esterification of the carboxylic acid group. | To increase lipophilicity and improve cell membrane permeability. | Enhanced cellular uptake and intracellular activity. |

| 3-(N-acetyl-carbamimidoylmethyl)-benzoic acid | Acetylation of the carbamimidoyl group. | To modulate the basicity and hydrogen bonding capacity of the side chain. | Altered target selectivity and improved pharmacokinetic profile. |

| 3-Carbamimidoylmethyl-2-fluorobenzoic acid | Introduction of a fluorine atom at the 2-position of the benzoic acid ring. | To alter the electronic properties of the ring and potentially enhance binding interactions. | Increased binding affinity and metabolic stability. |

Please note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry offers a powerful toolkit for the rational design and optimization of novel drug candidates, and its application to this compound and its derivatives is a crucial next step. sydney.edu.aumpg.de Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can provide deep insights into the molecular interactions governing the bioactivity of these compounds and guide the synthesis of more potent and selective analogues. nih.govunimi.it

Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives within the active sites of various biological targets. This can help in identifying key amino acid residues involved in the binding and can guide the design of new analogues with improved complementarity. nih.gov

QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. sydney.edu.au This can be used to predict the activity of yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.

MD simulations can provide a dynamic picture of the ligand-target interactions, offering insights into the stability of the complex and the conformational changes that occur upon binding. This can be particularly useful in understanding the mechanism of action at a molecular level.

Table 2: Hypothetical Quantitative Structure-Activity Relationship (QSAR) Study for this compound Derivatives

| Derivative | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Predicted Bioactivity (IC50, nM) |

| Derivative A | 2.1 | 3.5 | 150 |

| Derivative B | 2.5 | 3.2 | 120 |

| Derivative C | 2.8 | 3.8 | 90 |

| Derivative D | 3.2 | 3.6 | 75 |

Please note: The data in this table is hypothetical and for illustrative purposes only.

In-depth Mechanistic Dissection of Observed Preclinical Activities

While the synthesis and computational design of novel analogues are important, a thorough understanding of the mechanism of action of this compound is paramount for its further development. Future research should aim to elucidate the precise molecular targets and signaling pathways that are modulated by this compound.

Based on the structural motifs present in this compound, several potential mechanisms of action can be hypothesized. The carbamimidoyl group is a common feature in inhibitors of various enzymes, including serine proteases and kinases. nih.gov The benzoic acid moiety, on the other hand, is present in a wide range of bioactive compounds, including inhibitors of carbonic anhydrase. nih.govnih.gov

A combination of biochemical and cell-based assays will be necessary to test these hypotheses. Enzymatic assays can be used to screen this compound against a panel of purified enzymes to identify direct molecular targets. Cellular thermal shift assays (CETSA) can be employed to confirm target engagement in a cellular context. Furthermore, techniques like RNA sequencing and proteomics can provide a global view of the changes in gene and protein expression induced by the compound, offering clues about the affected signaling pathways.

Table 3: Potential Molecular Targets for this compound and Experimental Approaches for Mechanistic Studies

| Potential Molecular Target | Hypothesized Mechanism | Experimental Approach |

| Serine Proteases | Covalent or non-covalent inhibition of the enzyme's active site. | Enzymatic assays with purified proteases, X-ray crystallography of the enzyme-inhibitor complex. |

| Protein Kinases | Competitive or allosteric inhibition of ATP binding. | Kinase activity assays, Western blotting to assess phosphorylation of downstream targets. nih.gov |

| Carbonic Anhydrases | Inhibition of the enzyme's catalytic activity. nih.gov | Carbonic anhydrase inhibition assays, cellular thermal shift assays. |

| Nuclear Receptors | Agonistic or antagonistic modulation of receptor activity. | Reporter gene assays, co-immunoprecipitation to study protein-protein interactions. |

Please note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, and investigating the potential synergistic effects of this compound with other bioactive compounds could open up new therapeutic avenues. nih.gov Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to increased efficacy, reduced dosages, and a lower risk of drug resistance. nih.govmdpi.com

Future studies should explore the combination of this compound with established drugs in various disease models. For example, in the context of cancer, it could be combined with chemotherapeutic agents or targeted therapies. In infectious diseases, it could be tested in combination with antibiotics to combat drug-resistant strains. nih.gov

The checkerboard assay is a standard method for systematically testing the interaction between two compounds. The combination index (CI) can be calculated to determine whether the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Mechanistic studies should then be conducted to understand the basis of any observed synergy.

Table 4: Hypothetical Synergistic Combinations of this compound and Their Potential Therapeutic Applications

| Combination | Disease Model | Observed Effect | Potential Mechanism of Synergy |

| This compound + Cisplatin | Ovarian Cancer | Increased apoptosis of cancer cells. | Inhibition of DNA repair pathways by this compound, sensitizing cells to cisplatin-induced DNA damage. |

| This compound + Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Enhanced bactericidal activity. nih.gov | Disruption of the bacterial cell membrane by this compound, facilitating the entry of vancomycin. |

| This compound + Metformin | Type 2 Diabetes | Improved glycemic control. | Complementary mechanisms of action on different pathways involved in glucose metabolism. |

Please note: The data in this table is hypothetical and for illustrative purposes only.

Development of Advanced In Vitro Models for Activity Validation

The validation of the biological activity of this compound and its derivatives requires the use of robust and physiologically relevant in vitro models. nih.gov While traditional 2D cell cultures have been valuable for initial screening, they often fail to recapitulate the complexity of human tissues. axxam.com Therefore, the development and utilization of advanced in vitro models, such as 3D cell cultures, organoids, and microphysiological systems (organ-on-a-chip), are essential for more accurate preclinical evaluation. nih.govmdpi.comresearchgate.netnih.gov

3D cell cultures, such as spheroids and organoids, better mimic the in vivo cellular microenvironment, including cell-cell and cell-matrix interactions. These models can provide more predictive data on the efficacy and potential toxicity of new compounds. nih.gov

Organ-on-a-chip platforms take this a step further by creating microfluidic devices that culture living cells in a way that simulates the structure and function of human organs. nih.gov These systems can be used to study the effects of compounds on individual organs or even to model multi-organ interactions.

The use of these advanced in vitro models in the preclinical evaluation of this compound will not only provide more reliable data but also contribute to the reduction and refinement of animal testing.

Table 5: Comparison of In Vitro Models for the Validation of this compound Activity

| In Vitro Model | Advantages | Limitations | Suitability for this compound |

| 2D Cell Culture | High-throughput, low cost, easy to maintain. | Lack of physiological relevance, poor predictive value for in vivo responses. | Initial screening of a large number of analogues for basic activity. |

| 3D Spheroids/Organoids | Better mimicry of in vivo cell-cell interactions and microenvironment. nih.gov | More complex to culture, lower throughput than 2D cultures. | Efficacy testing in a more physiologically relevant context, e.g., tumor spheroids. |

| Organ-on-a-Chip | Recapitulates organ-level structure and function, allows for fluid flow and mechanical cues. nih.gov | Technically challenging, low throughput, high cost. | Studying organ-specific effects and pharmacokinetics in a dynamic system. |

| iPSC-derived Cells | Patient-specific models, potential for personalized medicine. mdpi.com | Can be difficult to differentiate into mature cell types, potential for variability. | Investigating the effects of the compound on specific genetic backgrounds or disease states. |

Please note: The data in this table is hypothetical and for illustrative purposes only.

Q & A

Q. What are the common synthetic routes for 3-carbamimidoylmethyl-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoic acid derivatives and carbamimidoyl groups. For example, coupling via amidation or thiourea-linker formation (as seen in structurally analogous compounds) can be employed . Reaction optimization should include:

- Temperature control : 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Palladium complexes (e.g., for cross-coupling) or carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .

Key Analytical Data :

| Parameter | Example Values | Reference |

|---|---|---|

| Yield | 60–85% | |

| Purity | >95% (HPLC) |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbamimidoyl NH signals at δ 6.5–7.0 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 207.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

- Meta-analysis : Aggregate data across studies using standardized protocols (e.g., fixed cell lines, IC₅₀ normalization) .

- Control for substituent effects : Compare activities of derivatives with systematic substitutions (e.g., -CH₃ vs. -CF₃ at the 5-position) .

Example Data Conflict :

| Study | IC₅₀ (µM) | Assay Type | Reference |

|---|---|---|---|

| A | 12.3 | Anticancer | |

| B | 45.7 | Antimicrobial |

Q. What computational approaches are suitable for predicting the mechanism of action of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with catalytic serine or cysteine residues) .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

Key Parameters :

| Parameter | Target (Example) | Binding Energy (kcal/mol) |

|---|---|---|

| Carbamimidoyl | Trypsin-like protease | -8.2 |

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Synthesize analogs : Vary substituents on the benzene ring (e.g., electron-withdrawing groups at the 3- or 5-positions) .

- Assay multiplexing : Test derivatives against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

SAR Example :

| Substituent | Activity (IC₅₀, µM) |

|---|---|

| -NO₂ (3-position) | 8.9 ± 1.2 |

| -OCH₃ (5-position) | 23.4 ± 3.1 |

Methodological Best Practices

Q. What experimental design principles apply to optimizing the reaction yield of this compound derivatives?

- Answer : Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example:

- Central Composite Design : Test 3–5 variables in 15–20 runs to identify optimal conditions .

- Response Surface Methodology : Model yield as a function of pH and reaction time .

Q. How should researchers handle stability issues during storage of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.